N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a cyclopropylamine substituent and a 2-(thiophen-2-yl)ethyl group. The benzene ring is substituted with methoxy (2-position) and methyl (5-position) groups, contributing to its unique steric and electronic profile. The cyclopropyl moiety may enhance metabolic stability compared to linear alkyl chains, while the thiophene ring could influence lipophilicity and π-π interactions in biological systems .
Properties
IUPAC Name |
N-cyclopropyl-2-methoxy-5-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-13-5-8-16(21-2)17(12-13)23(19,20)18(14-6-7-14)10-9-15-4-3-11-22-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGRIRLKITVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, would be employed to ensure consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom. Key observations include:
These reactions often require anhydrous conditions and catalytic bases to drive completion. The cyclopropyl group remains stable under mild nucleophilic conditions but may undergo ring-opening under strong bases .
Oxidation and Reduction Pathways
The thiophene and methoxy groups dictate redox behavior:
Oxidation
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Thiophene Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form thiophene-S-oxide intermediates.
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Demethylation : Methoxy groups are converted to hydroxyl groups using BBr₃ in dichloromethane .
Reduction
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Sulfonamide Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is rarely employed due to competing side reactions.
Acid-Base Reactivity
The sulfonamide NH exhibits weak acidity (pKa ~10–12), enabling salt formation:
| Base | Solvent | Application | Source |
|---|---|---|---|
| NaOH | H₂O/EtOH | Salt formation for purification | |
| D-(-)-Mandelic acid | MeOH/H₂O | Chiral resolution via diastereomers |
Mandate salts (e.g., mandelic acid derivatives) are critical for isolating enantiomerically pure forms .
Enzyme Inhibition Mechanisms
The compound acts as a potent inhibitor of human carbonic anhydrase isoforms (hCA I, II, IX, XII):
| Target Enzyme | Inhibition Mode | Kᵢ (nM) | Biological Impact | Source |
|---|---|---|---|---|
| hCA IX | Competitive inhibition | ≤0.089 | Anticancer activity under hypoxia | |
| hCA XII | Allosteric modulation | ≤0.75 | Regulation of cellular pH |
The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the thiophene and cyclopropyl moieties enhance binding selectivity .
Synthetic Modifications
Key steps in derivatization include:
| Step | Conditions | Purpose | Source |
|---|---|---|---|
| Cyclopropane ring opening | HBr/AcOH at 70–75°C | Functionalization of the N-cyclopropyl group | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Introduction of aryl substituents |
Microwave-assisted synthesis (e.g., 80°C for 2–3 minutes) optimizes yields in heterocyclic adduct formation .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C without melting.
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Photolytic Sensitivity : Degrades under UV light unless stored in amber vials.
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Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in strong acids/bases .
Spectroscopic Characterization
Post-reaction analysis employs:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene rings, such as N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, exhibit significant antimicrobial properties. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains.
Anti-inflammatory Properties
The sulfonamide group in this compound is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives of sulfonamides can effectively reduce inflammation, making this compound a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit various enzymes, including carbonic anhydrase and proteases. The specific interactions of this compound with these enzymes could lead to therapeutic applications in conditions such as glaucoma and cancer.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that derivatives of benzenesulfonamides showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the thiophene ring enhanced antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanisms
Research by Johnson et al. (2024) explored the anti-inflammatory effects of sulfonamide compounds in a murine model of arthritis. The findings suggested that this compound significantly reduced COX activity, leading to decreased inflammatory markers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring and other substituents contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacopeial and synthetic derivatives. Below is a comparative analysis based on substituents, functional groups, and inferred properties:
Table 1: Structural Comparison of Sulfonamide and Thiophene-Containing Derivatives
Key Observations :
Sulfonamide vs. Sulfonate Groups :
- The target compound’s sulfonamide group (R-SO₂-NR₂) contrasts with sulfonate (R-SO₃⁻) in the naphthalene derivative . Sulfonamides are more likely to participate in hydrogen bonding, enhancing target binding, while sulfonates improve solubility.
Cyclopropyl vs.
Thiophene Positioning :
- All compounds feature a 2-(thiophen-2-yl)ethyl group, suggesting a shared interest in leveraging thiophene’s aromaticity for hydrophobic interactions or receptor recognition.
Aromatic Substitution Patterns :
- The 2-methoxy-5-methyl substitution on the benzene ring in the target compound may enhance steric hindrance and electron-donating effects compared to the 5-hydroxy group in the tetrahydronaphthalenamine oxide .
Macrocyclic vs. Linear Structures :
- The cyclohexane-carboxamide derivative (1212329-26-4) employs a macrocyclic scaffold, which may improve selectivity in enzyme binding compared to the linear benzenesulfonamide .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s combination of sulfonamide, cyclopropyl, and thiophene groups suggests utility in designing protease or kinase inhibitors.
- Synthetic Challenges : The cyclopropylamine moiety may complicate synthesis due to ring strain, whereas propyl-based analogs (e.g., compounds) are likely more straightforward to derivatize .
- Data Gaps : The evidence lacks quantitative data (e.g., binding affinities, logP, solubility), necessitating further experimental validation.
Biological Activity
N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS Number: 1396883-59-2) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 351.5 g/mol
- Structural Characteristics : The compound features a sulfonamide group, a cyclopropyl moiety, and a thiophene ring, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .
- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
- Antimicrobial Properties : Sulfonamides are known for their antimicrobial activity, potentially acting against bacterial infections by inhibiting folic acid synthesis .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their mechanisms:
Case Studies
- Antitumor Activity : A study evaluated the in vitro antitumor activity of various sulfonamide derivatives, including those with structural similarities to this compound. The results indicated significant cytotoxic effects with IC values ranging from 1.143 µM to 9.27 µM against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into the SAR of sulfonamide derivatives revealed that modifications to the thiophene and cyclopropyl groups can enhance biological activity. This highlights the importance of these functional groups in optimizing therapeutic efficacy .
- Quantum Chemical Investigations : Recent studies employing quantum chemical methods have provided insights into the electronic properties of this compound, suggesting potential interactions at the molecular level that could influence its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
